N-(3-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
The compound N-(3-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-oxo-1,4-dihydro moiety, and a 3-(4-methylbenzoyl) group. The acetamide side chain is linked to a 3-chlorophenyl group, which may enhance lipophilicity and influence biological interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-6-9-17(10-7-15)23(31)21-13-29(25-20(24(21)32)11-8-16(2)27-25)14-22(30)28-19-5-3-4-18(26)12-19/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDXAVSVSGGRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a naphthyridine core with an acetamide group, suggesting a range of biological interactions that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C26H22ClN3O4
- Molecular Weight : 491.9 g/mol
- IUPAC Name : N-(3-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The following pathways have been identified:
- Enzyme Inhibition : The compound may inhibit key kinases involved in cellular signaling pathways. For instance, similar compounds have shown activity against AKT signaling pathways, which are critical in cancer biology .
- Receptor Modulation : Interaction with sigma receptors and other protein targets may lead to alterations in cell proliferation and apoptosis.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially contributing to their therapeutic effects against oxidative stress-related diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing tumorigenic pathways.
- Selectivity Towards Cancer Cells : Similar compounds have shown reduced toxicity towards non-cancerous cells while effectively targeting malignant cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary screening has indicated activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on glioblastoma cell lines. The compound demonstrated significant cytotoxicity at low micromolar concentrations while sparing normal cell lines from toxicity. This selectivity is crucial for developing targeted cancer therapies.
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, the compound was tested against a panel of bacterial strains using the disc diffusion method. Results indicated that it exhibited potent antibacterial activity comparable to standard treatments, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues in the 1,8-Naphthyridine Family
Substituent Effects on the Naphthyridine Core
- Compound 67 (J. Med. Chem. 2007): A 1-pentyl-4-oxo-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide derivative with a 3-(1-adamantyl) substituent. This compound shares the 4-oxo-1,4-dihydronaphthyridine core but differs in the carboxamide group and bulky adamantyl substituent, which may enhance metabolic stability compared to the 3-(4-methylbenzoyl) group in the target compound .
- Compound 2c (Expeditious Sonochemical Synthesis): Features a 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one. The morpholinomethyl group at position 3 introduces polar character, contrasting with the lipophilic 4-methylbenzoyl group in the target compound. This substitution likely alters solubility and target binding .
Table 1: Comparison of Naphthyridine Derivatives
Acetamide-Based Analogues
N-(4-Chlorophenyl)acetamide Derivatives
- Compound 6m (Research on Chemical Intermediates, 2023): Contains a triazole-linked naphthalenyloxy group and a 4-chlorophenylacetamide. The triazole moiety introduces hydrogen-bonding capability, whereas the target compound’s benzoyl group may prioritize hydrophobic interactions .
- Compound in : A dichlorophenylacetamide with a pyrazol-4-yl group. The crystal structure reveals conformational flexibility due to steric repulsion between aromatic rings, a factor that may also influence the target compound’s bioavailability .
Table 2: Acetamide Derivatives Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
